4-(4-Methylphenoxy)iodobenzene
Overview
Description
4-(4-Methylphenoxy)iodobenzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 4-methylphenoxy group
Scientific Research Applications
4-(4-Methylphenoxy)iodobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Safety and Hazards
While specific safety and hazard information for “4-(4-Methylphenoxy)iodobenzene” is not available, it is generally recommended to handle similar chemical compounds with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Relevant Papers Several papers have been published on the synthesis and applications of m-aryloxy phenols , the use of 4,4’-dimethylazobenzene as a chemical actinometer , and the synthesis and characterization of herbicidal ionic liquids . These papers could provide further insights into the properties and potential applications of “this compound”.
Mechanism of Action
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f . This enzyme plays a role in the degradation of cellulose or related beta-glucans .
Mode of Action
Iodobenzene, a structurally similar compound, is known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of iodobenzene with its targets, leading to changes in the molecular structure.
Biochemical Pathways
Iodobenzene, a related compound, is known to participate in various reactions that could potentially affect multiple biochemical pathways .
Pharmacokinetics
Iodobenzene, a related compound, has been shown to have certain pharmacokinetic properties
Result of Action
The reactions involving iodobenzene, a structurally similar compound, result in changes in the molecular structure . These changes could potentially lead to various cellular effects.
Action Environment
The action, efficacy, and stability of 4-(4-Methylphenoxy)iodobenzene can be influenced by various environmental factors. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams . Its vapour pressure indicates that if released into the air, it would exist in the form of a vapour . Furthermore, iodobenzene in the vapour phase of the atmosphere will degrade as a result of photochemically generated hydroxyl radicals catalyzing the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)iodobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of phenolic compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Methylphenol: A compound with a methyl group and a hydroxyl group attached to the benzene ring.
4-Methylphenoxybenzene: A compound with a methylphenoxy group attached to the benzene ring without the iodine atom.
Uniqueness
4-(4-Methylphenoxy)iodobenzene is unique due to the presence of both the iodine atom and the 4-methylphenoxy group. This combination of functional groups imparts specific chemical properties to the compound, making it useful in various applications that require both reactivity and stability .
Properties
IUPAC Name |
1-iodo-4-(4-methylphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFXLXIIUUXNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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